6-Benzyloxymethyl-4-hydroxypyrimidine
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Overview
Description
6-Benzyloxymethyl-4-hydroxypyrimidine is a compound that has garnered interest in the field of organic chemistry due to its potential applications in various areas, including the synthesis of biologically active molecules and materials science. Although not directly studied, compounds structurally related to 6-Benzyloxymethyl-4-hydroxypyrimidine, such as 4,6-disubstituted pyrimidines and their derivatives, have been extensively explored for their chemical reactivity, synthesis methods, and potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those structurally similar to 6-Benzyloxymethyl-4-hydroxypyrimidine, often involves condensation reactions of amidines with β-diketones or β-keto esters. For instance, Kuvaeva et al. (2020) described a method for producing new 6-hydroxypyrimidin-4(3Н)-ones, showcasing the versatility of pyrimidine synthesis methods (Kuvaeva et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can engage in various intermolecular interactions, including hydrogen bonding. Glidewell et al. (2003) discussed hydrogen bonding in pyrimidine derivatives, highlighting the role of N-H...N and pi-pi stacking interactions in determining the molecular and supramolecular structure of these compounds (Glidewell et al., 2003).
Scientific Research Applications
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Anti-inflammatory Activities
- Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Several research groups attempted to design novel pyrimidine-based NF-κB and cytokines inhibitors for their possible application as anti-inflammatory agents .
-
Heavy Metal Ion Removal
- Pyrimidines can be used in the fabrication of porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying .
- The SBPC demonstrated high copper binding capacities .
- SBPC showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .
-
Synthesis of 4-Arylpyrimidines
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Fabrication of Pyrimidine Derivatives
- A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
- The procedure can be successfully applied to the efficient synthesis of mono- and disubstituted pyrimidine derivatives, using methyl ketone derivatives instead of enamines .
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Development of Anti-Inflammatory Agents
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Biochemical for Proteomics Research
Future Directions
properties
IUPAC Name |
4-(phenylmethoxymethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12-6-11(13-9-14-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUDVCRFJAGXAL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=O)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632617 |
Source
|
Record name | 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxymethyl-4-hydroxypyrimidine | |
CAS RN |
188177-37-9 |
Source
|
Record name | 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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